Sodium 5-bromo-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 5-bromo-2-methylbenzenesulfinic acid. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonylated products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-methylbenzene. The process can be summarized as follows:
Sulfonation: 5-bromo-2-methylbenzene is treated with sulfur dioxide and a suitable oxidizing agent to form 5-bromo-2-methylbenzenesulfinic acid.
Neutralization: The resulting sulfinic acid is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous flow reactor to maintain consistent reaction conditions.
Efficient Neutralization: Employing automated systems for precise control of pH during the neutralization step.
Purification: Utilizing crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various sulfonylated derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
Sodium 5-bromo-2-methylbenzene-1-sulfinate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs, particularly those targeting sulfonyl-containing functional groups.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. The sulfonate group can react with nucleophiles, leading to the formation of sulfonylated products. This reactivity is utilized in various synthetic applications, where the compound serves as a source of the sulfonyl group.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonate group targets nucleophiles, facilitating substitution reactions.
Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction, leading to the formation of sulfonic acids, sulfonates, sulfides, and thiols.
Comparison with Similar Compounds
Sodium 5-bromo-2-methylbenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium 5-bromo-2-chlorobenzene-1-sulfinate: Similar in structure but with a chlorine substituent instead of a methyl group.
Sodium 5-bromo-2-methoxybenzene-1-sulfinate: Similar in structure but with a methoxy group instead of a methyl group.
Sodium 5-bromo-2-nitrobenzene-1-sulfinate: Similar in structure but with a nitro group instead of a methyl group.
Uniqueness: The presence of the methyl group in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the methyl group plays a crucial role in the reaction mechanism.
Properties
Molecular Formula |
C7H6BrNaO2S |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;5-bromo-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
OEDAFTVJHVXOCA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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